molecular formula C13H16N4 B13346322 4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine

4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine

Cat. No.: B13346322
M. Wt: 228.29 g/mol
InChI Key: BVCICJAPXWIPSA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with benzylamine and methylamine under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)fluorescein

Uniqueness

4-(Aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-(aminomethyl)-N-benzyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C13H16N4/c1-17(10-11-5-3-2-4-6-11)13-15-8-7-12(9-14)16-13/h2-8H,9-10,14H2,1H3

InChI Key

BVCICJAPXWIPSA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=CC(=N2)CN

Origin of Product

United States

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